1-Nonylazepan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
59746-38-2 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
1-nonylazepan-2-one |
InChI |
InChI=1S/C15H29NO/c1-2-3-4-5-6-7-10-13-16-14-11-8-9-12-15(16)17/h2-14H2,1H3 |
InChI Key |
OHQIBYGMOSXKPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1CCCCCC1=O |
Origin of Product |
United States |
Mechanistic Reactivity and Transformational Chemistry of 1 Nonylazepan 2 One
Ring-Opening and Ring-Closing Reaction Pathways
The stability of the seven-membered ring of 1-Nonylazepan-2-one is a balance between ring strain and the resonance stabilization of the amide bond. Consequently, it can undergo both ring-opening and be formed through ring-closing reactions.
Ring-Opening Reactions: Ring-opening of the azepan-2-one (B1668282) system is a thermodynamically driven process, often initiated by nucleophilic attack at the electrophilic carbonyl carbon. The most common pathway is hydrolysis, which can be catalyzed by acid or base, to yield 6-(nonylamino)hexanoic acid. This reaction is fundamental to the degradation of polymers derived from N-substituted caprolactams. researchgate.net
Another significant ring-opening pathway is anionic ring-opening polymerization (AROP). In this process, a strong base is used to deprotonate a caprolactam molecule, creating a highly nucleophilic anion. This anion then attacks another monomer, propagating a polymer chain. While extensively studied for ε-caprolactam, the presence of the N-nonyl group in this compound influences the polymerization kinetics and the properties of the resulting polyamide. The bulky nonyl group can sterically hinder the approach of the propagating chain end, potentially slowing the rate of polymerization compared to unsubstituted ε-caprolactam.
| Reaction Type | Initiator/Catalyst | Primary Product | Key Features |
| Hydrolytic Ring-Opening | Water (with Acid or Base catalyst) | 6-(nonylamino)hexanoic acid | Cleavage of the amide bond to form the corresponding amino acid. researchgate.net |
| Anionic Polymerization | Strong Base (e.g., Sodium Hydride) | Polyamide | Chain-growth polymerization initiated by a nucleophilic lactam anion. acs.org |
| Cationic Polymerization | Protic Acids, Lewis Acids | Polyamide | Involves activation of the monomer by protonation of the carbonyl oxygen. |
| Enzymatic Hydrolysis | Lipases, Amidases | 6-(nonylamino)hexanoic acid | Biocatalytic ring-opening under mild conditions. |
Ring-Closing Reactions: The synthesis of the this compound ring system can be achieved through several cyclization strategies. A common method involves the intramolecular cyclization of 6-(nonylamino)hexanoic acid. This reaction is typically promoted by dehydrating agents or by heating to drive off water, favoring the formation of the cyclic amide.
Alternatively, N-alkylation of the parent ε-caprolactam is a direct route. Sodium caprolactamate, formed by reacting ε-caprolactam with a strong base like sodium hydride, can be treated with 1-halononane (e.g., 1-bromononane) in a nucleophilic substitution reaction to yield this compound. researchgate.net This method offers a straightforward approach to a variety of N-substituted caprolactam derivatives.
Functional Group Transformations and Derivatization Reactions of the Lactam Moiety
The lactam moiety in this compound contains a reactive carbonyl group that is the primary site for functional group transformations.
Reduction of the Carbonyl Group: The amide functionality can be completely reduced to the corresponding amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction transforms this compound into 1-nonylazepane, a cyclic tertiary amine. This transformation is a key step in synthesizing various substituted azepane derivatives.
Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the carbonyl carbon. The initial addition forms a hemiaminal intermediate which is typically unstable and may undergo further reactions, including elimination or ring-opening, depending on the reaction conditions and the nature of the organometallic reagent.
Alpha-Functionalization: The carbon atom adjacent to the carbonyl group (the α-carbon) can be deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents at the α-position of the azepan-2-one ring.
| Transformation | Reagent(s) | Product Type | Description |
| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Cyclic Tertiary Amine (1-nonylazepane) | The C=O group is reduced to a CH₂ group. |
| Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) | Cyclic Aminal | Can lead to the formation of a stable or intermediate aminal. |
| α-Alkylation | 1) LDA; 2) R-X (Alkyl Halide) | α-Substituted Lactam | Forms a new C-C bond at the carbon adjacent to the carbonyl. |
| Thionation | Lawesson's Reagent | Thiolactam | The carbonyl oxygen is replaced by a sulfur atom. |
Nucleophilic and Electrophilic Reactivity Profiles of the Azepan-2-one Ring System
The reactivity of the azepan-2-one ring is dual in nature, exhibiting both nucleophilic and electrophilic characteristics.
Electrophilic Reactivity: The most significant electrophilic site in this compound is the carbonyl carbon. Due to the electronegativity of the oxygen atom and the resonance delocalization of the nitrogen lone pair, this carbon carries a partial positive charge, making it susceptible to attack by a wide range of nucleophiles. organic-chemistry.orgchemguide.co.uk This electrophilicity is the basis for the ring-opening reactions discussed previously. Activation of the carbonyl group, for instance by protonation with an acid, further enhances its electrophilicity and facilitates nucleophilic attack.
Nucleophilic Reactivity: The azepan-2-one ring possesses two potential nucleophilic centers: the carbonyl oxygen and the nitrogen atom.
Carbonyl Oxygen: The lone pairs on the carbonyl oxygen can act as a Lewis base, coordinating to protons or Lewis acids. This interaction is often the first step in acid-catalyzed reactions, as it activates the carbonyl group towards nucleophilic attack.
Nitrogen Atom: In a standard amide, the lone pair on the nitrogen atom is delocalized into the carbonyl group through resonance, which significantly reduces its basicity and nucleophilicity compared to an amine. Therefore, direct reaction of a nucleophile with the nitrogen atom of this compound is generally unfavorable unless the amide bond is cleaved first.
The N-nonyl group, being an electron-donating alkyl group, slightly increases the electron density on the nitrogen atom compared to an unsubstituted lactam, but this effect is minor and does not overcome the overriding effect of amide resonance.
Investigating Reaction Kinetics and Thermodynamics in this compound Chemistry
The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its stability and reactivity, particularly in polymerization processes.
Thermodynamics: The ring-opening polymerization of lactams is a thermodynamically controlled equilibrium reaction. acs.org For ε-caprolactam, the polymerization is enthalpically driven due to the release of ring strain, but entropically disfavored as the monomer is converted into a less disordered polymer chain. This results in a "ceiling temperature" above which the polymer is thermodynamically unstable relative to the monomer. The presence of the N-nonyl group would be expected to shift this equilibrium. The bulky substituent may introduce steric strain in the polymer chain, potentially making the enthalpy of polymerization less favorable compared to ε-caprolactam. This could result in a lower ceiling temperature and a higher equilibrium monomer concentration.
Kinetics: Reaction kinetics are heavily influenced by the reaction conditions (temperature, catalyst, solvent) and the structure of the lactam. In anionic ring-opening polymerization, the rate is dependent on the concentration of both the monomer and the active propagating species. The steric hindrance from the N-nonyl group can be expected to decrease the rate constant for propagation. Nucleophilic attack on the carbonyl carbon by the propagating chain end is more sterically encumbered, leading to a higher activation energy and a slower reaction rate.
Kinetic studies of the hydrolysis of N-substituted lactams have shown that the rate is influenced by the nature of the N-substituent. Electron-donating groups like the nonyl group can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of hydrolysis compared to lactams with electron-withdrawing substituents. researchgate.netarkat-usa.org
| Parameter | Influence of N-Nonyl Group | Rationale |
| ΔG of Polymerization | Likely less negative | Increased steric strain in the resulting polymer chain may decrease the favorability of the process. |
| Rate of Polymerization | Likely decreased | Steric hindrance at the carbonyl carbon increases the activation energy for nucleophilic attack by the propagating chain. |
| Rate of Hydrolysis | Likely slightly decreased | The electron-donating nature of the alkyl group slightly reduces the electrophilicity of the carbonyl carbon. |
| Equilibrium Monomer Conc. | Likely increased | A less favorable polymerization equilibrium shifts the balance towards the monomer. acs.org |
Catalytic Roles and Applications of 1 Nonylazepan 2 One in Organic Synthesis
1-Nonylazepan-2-one as a Ligand or Additive in Metal-Mediated Catalysis
Influence of this compound Derivatives on Reaction Selectivity and Efficiency
The structural modification of catalytic components, including ligands and additives, is a well-established strategy to optimize reaction selectivity and efficiency in organic synthesis. Minor changes in molecular architecture can lead to profound differences in catalytic outcomes, affecting enantioselectivity, diastereoselectivity, and chemoselectivity. For instance, in organocatalysis, the presence of specific substituents on a chiral scaffold can significantly alter the reactivity and selectivity of the catalyst. In metal catalysis, the design of ligands with tailored steric and electronic properties is paramount for achieving high levels of control over reaction pathways nih.govwikipedia.orgmatrix-fine-chemicals.com. However, detailed research findings specifically demonstrating the influence of this compound derivatives on reaction selectivity and efficiency in either metal-mediated or organocatalytic contexts were not found in the provided search results. The existing literature primarily focuses on the synthesis and general catalytic applications of azepane and azepanone scaffolds rather than the specific impact of nonyl substitution at the nitrogen atom of azepan-2-one (B1668282) on catalytic performance.
Organocatalytic Applications Involving Azepan-2-one Scaffolds
While specific data on this compound in organocatalysis are limited, the broader azepane and azepanone scaffolds have been explored in organocatalytic applications, particularly for the enantioselective synthesis of seven-membered rings. The development of efficient organocatalyzed domino transformations is an active area of research, especially for constructing complex cyclic enantiopure molecules from readily accessible acyclic starting materials in an environmentally friendly manner.
One notable example involves the enantioselective organocatalyzed domino synthesis of azepane moieties. This "temporary-bridge strategy" utilizes a conceptually original annulation of ambident electrophilic and 1,4-bis-nucleophilic α-ketoamides with 1,3-bis-electrophilic enals. The resulting oxygen-bridged azepanes can be subsequently transformed into optically active azepanone, azepanol, or azepanedione derivatives, which are of high synthetic value. For instance, the use of 2-oxo-N-phenylpropanamide (an α-ketoamide) in this cascade reaction led to bicyclic products with excellent enantioselectivities (e.g., 97% ee), demonstrating a highly diastereoselective intramolecular hemiacetalization that creates two stereogenic centers. This approach highlights the synthetic power of α-ketoamides, which involve three complementary reactive sites, triggering a thermodynamically driven formal [4+3] heterocyclization.
Table 1: Enantioselective Organocatalyzed Synthesis of Azepanone Derivatives
| α-Ketoamide (R¹) | Enantiomeric Excess (ee) | Diastereoselectivity (dr) | Notes | Reference |
| H (2-oxo-N-phenylpropanamide) | 97% | Single diastereomer | Highly diastereoselective intramolecular hemiacetalization. | |
| i-Pr | Not specified | Not specified | Prolonged reaction time required. |
Another chemoenzymatic strategy has been demonstrated for preparing heterocyclic α-tertiary amines with azepane scaffolds. This method combines biocatalytic reduction (using imine reductases or amine oxidases for deracemization) with stereospecific rearrangements of cyclic N-aryl benzyllithiums. The biocatalytic steps achieved good conversions and excellent enantiomeric ratios for 2-aryl azepanes, and subsequent rearrangement reactions of ureas yielded products with high yields and enantiomeric purity, even with sterically demanding substituents. While this involves biocatalysis, the subsequent rearrangement steps are organometallic in nature, contributing to the synthesis of complex azepane derivatives.
Computational Chemistry and Theoretical Modeling of 1 Nonylazepan 2 One
Quantum Mechanical (QM) and Molecular Mechanical (MM) Approaches
The study of 1-Nonylazepan-2-one at an atomic level is effectively handled by a combination of Quantum Mechanical (QM) and Molecular Mechanical (MM) methods. QM methods, rooted in the principles of quantum mechanics, provide a highly accurate description of electronic structures and are essential for modeling chemical reactions where bond breaking and formation occur. sketchy.comyoutube.comkhanacademy.orgyoutube.com MM approaches, on the other hand, use classical physics (like Newton's laws of motion) to model molecules, treating atoms as balls and bonds as springs. This simplification makes MM computationally less expensive and suitable for studying the conformational dynamics of large systems over longer timescales. For a molecule like this compound, with its flexible nonyl chain, hybrid QM/MM methods are particularly advantageous, allowing the reactive part of the molecule (e.g., the lactam ring) to be treated with high-accuracy QM while the larger, less reactive alkyl chain is modeled using efficient MM.
Density Functional Theory (DFT) is a prominent QM method used to investigate the electronic structure of molecules. nih.govresearchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. arxiv.orgchemrxiv.org For this compound, DFT can be employed to determine key electronic properties.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
Electron Density and Electrostatic Potential: DFT can map the electron density distribution, revealing the electron-rich and electron-poor regions of the molecule. An electrostatic potential (ESP) map visually represents this, highlighting the negatively charged oxygen atom of the carbonyl group and the positively charged regions, which are key sites for intermolecular interactions.
Atomic Charges: Natural Bond Orbital (NBO) analysis can be performed on the DFT results to calculate the partial atomic charges, providing quantitative insight into the polarity of bonds, such as the C=O and N-C bonds within the azepan-2-one (B1668282) ring. mdpi.com
Below is a table of representative electronic properties that could be calculated for this compound using DFT methods, such as B3LYP with a 6-31G(d,p) basis set. nih.gov
| Property | Predicted Value | Description |
| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ~ 1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | ~ 7.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | ~ 3.5 D | Measure of the overall polarity of the molecule. |
Note: These values are illustrative and would be precisely determined through specific DFT calculations.
Ab initio (Latin for "from the beginning") methods are QM calculations based entirely on first principles without the use of experimental data. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy. For highly precise energetic predictions, composite model chemistries like the Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods are used. These approaches combine results from several high-level ab initio calculations to extrapolate a highly accurate total energy. dtu.dk
For this compound, these methods are invaluable for predicting thermodynamic properties with high fidelity. nih.govresearchgate.net
Heat of Formation: Predicting the standard enthalpy of formation is a key application, providing fundamental data on the molecule's stability.
Reaction Energetics: For reactions involving this compound, such as hydrolysis or polymerization, these methods can calculate the enthalpy and Gibbs free energy of reaction, determining whether a process is thermodynamically favorable. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of this compound Systems
The seven-membered azepan-2-one ring is known to adopt a stable chair-like conformation. researchgate.net However, the presence of the long, flexible nonyl group on the nitrogen atom introduces significant conformational complexity.
Conformational Analysis: Computational methods can systematically explore the potential energy surface of this compound to identify stable conformers. This involves rotating the various single bonds (dihedral angles) in the nonyl chain and calculating the corresponding energy to find the lowest-energy structures. Studies on related N-substituted caprolactams show that the nature of the substituent influences the ring's conformation and the orientation of the substituent itself. rsc.orgscispace.commtak.hu
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. aip.orgbrehm-research.de
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the lactam ring.
NMR Spectroscopy: QM methods can calculate nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. These theoretical spectra are invaluable for confirming the molecular structure and assigning experimental signals.
Reactivity Descriptors: Based on DFT calculations, various reactivity descriptors can be computed. Fukui functions, for instance, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack, offering predictive insight into its chemical behavior. nih.gov
A table of predicted vibrational frequencies for key functional groups in this compound is presented below.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C-H Stretch (Alkyl) | -CH₂, -CH₃ | 2850 - 2960 |
| C=O Stretch (Amide) | -C(=O)-N- | ~1650 |
| C-N Stretch (Amide) | -C(=O)-N- | ~1290 |
| CH₂ Bend | -CH₂- | 1440 - 1470 |
Note: These are typical frequency ranges and would be refined by specific calculations.
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
One of the most significant applications of computational chemistry is in the elucidation of reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products.
For reactions involving this compound, such as acid-catalyzed hydrolysis, computational methods can:
Model Reactant and Product Structures: Optimize the geometries of all species involved in the reaction.
Locate Transition States (TS): A transition state is the highest energy point along the reaction coordinate. researchgate.net Locating the TS structure is critical, as its energy determines the activation energy of the reaction. lu.sesrce.hrrsc.org
Calculate Activation Energies: The difference in energy between the reactants and the transition state gives the activation barrier, which is directly related to the reaction rate. cdnsciencepub.com
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a located transition state correctly connects the desired reactants and products on the potential energy surface.
These computational studies provide a detailed, step-by-step molecular view of a chemical reaction that is often impossible to obtain through experimental means alone.
Advanced Spectroscopic and Chromatographic Characterization of 1 Nonylazepan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms. For 1-Nonylazepan-2-one, both proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy would be crucial for complete structural elucidation.
Proton (¹H) NMR SpectroscopyThe ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the nonyl chain and the azepan-2-one (B1668282) ring. The nonyl chain, being a long aliphatic chain, would typically show a complex multiplet in the upfield region (around 0.8-1.6 ppm) for the methylene (B1212753) (–CH₂) protons and a triplet for the terminal methyl (–CH₃) protons (around 0.8-0.9 ppm). Protons adjacent to the nitrogen atom and the carbonyl group within the azepan-2-one ring would be significantly deshielded. Specifically:
α-protons to carbonyl (C=O) : Protons on the carbon adjacent to the carbonyl group (C-3 of the azepane ring) would typically resonate around 2.2-2.5 ppm.
α-protons to nitrogen (N) : Protons on the carbon adjacent to the nitrogen atom (C-7 of the azepane ring) would be more deshielded due to the electronegativity of nitrogen, appearing in the range of 3.0-3.5 ppm. The protons on the nonyl chain directly attached to the nitrogen (N-CH₂) would also be deshielded, typically appearing around 3.2-3.8 ppm.
Other ring protons : The remaining methylene protons within the seven-membered ring (C-4, C-5, C-6) would appear as complex multiplets in the aliphatic region, likely overlapping with some signals from the nonyl chain (1.2-1.8 ppm).
Carbon-13 (¹³C) NMR SpectroscopyThe ¹³C NMR spectrum would provide information about each unique carbon environment. Key diagnostic signals would include:
Carbonyl carbon (C=O) : The amide carbonyl carbon (C-2 of the azepane ring) is highly deshielded and would appear in the range of 170-175 ppm, characteristic of lactam carbonyls.
α-carbons to carbonyl and nitrogen : Carbons directly attached to the carbonyl (C-3) and nitrogen (C-7) within the ring, as well as the N-CH₂ carbon of the nonyl chain, would be deshielded compared to other aliphatic carbons, typically appearing between 35-55 ppm.
Nonyl chain carbons : The carbons of the nonyl chain would give rise to signals across the aliphatic region, with the terminal methyl carbon around 10-15 ppm and the internal methylene carbons between 20-35 ppm.
An illustrative table of expected NMR data for this compound is presented below:
Table 1: Illustrative Expected NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (¹H) | Assignment (Example) |
| ¹H | 0.8-0.9 | Triplet | Terminal CH₃ (nonyl) |
| ¹H | 1.2-1.6 | Multiplet | (CH₂)n (nonyl & ring) |
| ¹H | 2.2-2.5 | Multiplet | CH₂-C=O (azepane C-3) |
| ¹H | 3.0-3.8 | Multiplet | N-CH₂ (azepane C-7 & nonyl) |
| ¹³C | 10-15 | - | Terminal CH₃ (nonyl) |
| ¹³C | 20-35 | - | (CH₂)n (nonyl & ring) |
| ¹³C | 35-55 | - | CH₂-C=O (azepane C-3), N-CH₂ (azepane C-7 & nonyl) |
| ¹³C | 170-175 | - | C=O (azepane C-2) |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structural features through fragmentation patterns. Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are common techniques applicable to this compound.
Fragmentation AnalysisUpon ionization, the molecular ion fragments in predictable ways, yielding a characteristic pattern of peaks that can be used for structural confirmation. For this compound, expected fragmentation pathways include:
Alpha-cleavage : Cleavage adjacent to the nitrogen atom or the carbonyl group is common in amides and lactams. Cleavage of the C-N bond in the ring or the N-C bond to the nonyl chain would produce characteristic fragments.
McLafferty rearrangement : If applicable, this rearrangement could occur involving the carbonyl group and a gamma-hydrogen from the nonyl chain or the azepane ring, leading to the loss of a neutral alkene and the formation of a charged fragment.
Loss of alkyl chain fragments : The long nonyl chain would likely undergo successive losses of methylene units (14 Da) or larger alkyl radicals/alkenes, leading to a series of peaks separated by 14 Da.
An illustrative table of expected MS data for this compound is presented below:
Table 2: Illustrative Expected Mass Spectrometry Data for this compound
| m/z (Expected) | Relative Abundance (%) | Proposed Fragment/Loss | Significance |
| 239.2 (M⁺·) | Variable | Molecular Ion | Molecular Weight |
| 240.2 (M+1)⁺ | ~16.5% of M⁺· | Isotopic Peak (¹³C) | Number of Carbons |
| Lower m/z | Variable | Alpha-cleavage products | Structural elucidation of ring/nonyl attachment |
| Lower m/z | Variable | Alkyl chain fragments | Confirmation of nonyl chain |
Chromatographic Separations for Purity Assessment and Isolation (e.g., GC-MS, HPLC-MS/MS)
Chromatographic techniques are crucial for separating complex mixtures, assessing the purity of a compound, and isolating it from reaction byproducts or impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) are powerful hyphenated techniques commonly employed.
Gas Chromatography-Mass Spectrometry (GC-MS)GC-MS is suitable for volatile and thermally stable compounds. Given the relatively high molecular weight and the presence of a lactam group, this compound's volatility would need to be considered. If sufficiently volatile and thermally stable, GC-MS would allow for:
Purity assessment : A single, sharp peak in the chromatogram indicates high purity. The area under the peak can be used for quantitative analysis.
Identification of impurities : Any additional peaks in the chromatogram would correspond to impurities, which can then be identified by their mass spectra.
Retention time : The retention time under specific GC conditions (column, temperature program, carrier gas) serves as a characteristic identifier.
Coupling with MS : The MS detector provides mass spectral data for each separated component, enabling identification and structural confirmation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)HPLC-MS/MS is a versatile technique for separating and analyzing a wide range of compounds, including those that are less volatile or thermally labile. It is particularly useful for complex mixtures and trace analysis.
Purity assessment and isolation : HPLC can separate this compound from impurities based on differences in polarity and interaction with the stationary phase. Preparative HPLC can be used for isolation.
Quantification : Peak area or height can be used for precise quantification.
Coupling with MS/MS : The tandem mass spectrometry (MS/MS) capability provides enhanced selectivity and sensitivity, allowing for the detection and identification of the target compound even in complex matrices. This involves selecting a precursor ion (from the first MS stage) and fragmenting it to produce characteristic product ions (in the second MS stage), providing highly specific identification.
Method selection : The choice between GC-MS and HPLC-MS/MS for this compound would depend on its specific physicochemical properties, such as thermal stability and polarity. For a lactam with a long alkyl chain, both could potentially be applicable, with HPLC-MS/MS offering advantages for less volatile or more polar impurities.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by analyzing their characteristic vibrational modes.
Infrared (IR) SpectroscopyIR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in the dipole moment. For this compound, key IR absorptions would include:
Amide Carbonyl Stretch (C=O) : A very strong absorption band is expected in the region of 1630-1670 cm⁻¹ for the lactam carbonyl (Amide I band).
C-H Stretching : Aliphatic C-H stretching vibrations would appear around 2850-2960 cm⁻¹ (asymmetric and symmetric stretching of CH₂, CH₃).
C-H Bending : CH₂ scissoring vibrations would be observed around 1465 cm⁻¹, and CH₃ asymmetric bending around 1450 cm⁻¹.
C-N Stretching : Bands associated with C-N stretching in the lactam ring would typically appear in the fingerprint region (1000-1300 cm⁻¹).
Raman SpectroscopyRaman spectroscopy measures the inelastic scattering of light, which is sensitive to changes in molecular polarizability during vibration. It complements IR spectroscopy, as vibrations that are weak or absent in IR can be strong in Raman, and vice versa.
Amide Carbonyl Stretch (C=O) : The amide carbonyl stretch, while strong in IR, would also be present in the Raman spectrum, though its intensity might vary.
Aliphatic C-H vibrations : C-H stretching and bending vibrations from the nonyl chain and azepane ring would be observed. Symmetric stretches of CH₂ and CH₃ groups are often strong in Raman.
Skeletal vibrations : Raman is particularly useful for observing skeletal vibrations of the ring and the long alkyl chain, which might be less prominent in IR.
An illustrative table of expected IR and Raman data for this compound is presented below:
Table 3: Illustrative Expected Vibrational Spectroscopy Data for this compound
| Technique | Wavenumber (cm⁻¹) | Assignment | Intensity (Expected) |
| IR | 2960-2850 | C-H stretch (aliphatic) | Strong |
| IR | 1670-1630 | C=O stretch (amide I) | Very Strong |
| IR | 1465 | CH₂ scissoring | Medium |
| IR | 1450 | CH₃ asymmetric bend | Medium |
| Raman | 2960-2850 | C-H stretch (aliphatic) | Strong |
| Raman | 1670-1630 | C=O stretch (amide) | Medium to Strong |
| Raman | 1465 | CH₂ scissoring | Medium |
| Raman | 800-1200 | Skeletal vibrations | Variable |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. If this compound can be obtained in a suitable single-crystal form, X-ray crystallography would provide:
Absolute molecular structure : Unambiguous determination of the connectivity of all atoms, including bond lengths, bond angles, and torsion angles.
Conformation : Detailed insight into the preferred conformation of the seven-membered azepane ring and the orientation of the nonyl chain in the solid state.
Chirality : If the molecule possesses chiral centers (which this compound does not, as written, but if derivatives were made), X-ray crystallography can determine the absolute configuration.
Intermolecular interactions : Information about crystal packing, hydrogen bonding networks (if any, though in this compound, the N-H is replaced by N-nonyl, so traditional amide hydrogen bonding would be absent), and other non-covalent interactions that influence the solid-state properties.
Purity and polymorphism : The presence of impurities or different crystalline forms (polymorphs) could be detected.
The primary challenge for X-ray crystallography is obtaining high-quality single crystals, which can be a time-consuming process involving various crystallization techniques and solvent systems.
Q & A
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Methodological Answer : Conduct a meta-analysis of existing studies, categorizing results by assay type (e.g., cell-based vs. enzymatic), concentration ranges, and control benchmarks (e.g., IC₅₀ values). Use statistical tools like ANOVA to identify outliers and assess inter-laboratory variability. Propose a standardized assay protocol with positive/negative controls in supplementary materials .
- Key Consideration : Address potential confounding factors (e.g., solvent effects on cell viability) by replicating assays in multiple solvent systems (DMSO, ethanol) .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound, and how do these align with experimental data?
- Methodological Answer : Apply molecular dynamics simulations (e.g., AMBER or GROMACS) to model membrane permeability and cytochrome P450 interactions. Validate predictions using in vitro Caco-2 cell assays and hepatic microsomal stability tests. Compare computed logP values with experimental shake-flask determinations .
- Key Consideration : Disclose force field parameters and simulation timeframes to enable reproducibility. Report discrepancies between predicted and observed half-lives in tabular format .
Q. How should researchers design studies to investigate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., alkyl chain length, ketone position) and test them in a panel of bioassays. Use multivariate regression analysis to correlate structural descriptors (e.g., molar refractivity, hydrophobicity) with activity. Include a table of derivatives with their physicochemical properties and bioactivity indices .
- Key Consideration : Validate SAR trends using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to rule out assay-specific artifacts .
Methodological Tables for Reference
Guidelines for Reproducibility
- Data Transparency : Deposit raw datasets in public repositories (e.g., Zenodo) and cite DOIs in the manuscript .
- Conflict Resolution : For contradictory findings, propose a consensus protocol in the discussion section, addressing limitations of prior methodologies .
- Ethical Compliance : Disclose funding sources and conflicts of interest in the "Author Declarations" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
